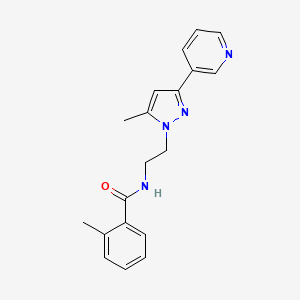

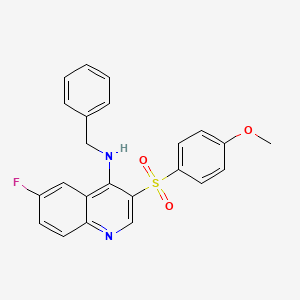

![molecular formula C17H23F3N2O3 B2770497 2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1025773-21-0](/img/structure/B2770497.png)

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HTB or HATU, and it is commonly used as a coupling reagent in peptide synthesis.

科学的研究の応用

Improved Access to Quinolinones

Marull et al. (2004) discussed the condensation of anilines with Et 4,4,4-trifluoroacetoacetate to afford 4,4,4-trifluoro-3-oxobutaneanilides, precursors to quinolinones, through a process that can be optimized by adding water to the reaction mix while removing ethanol by distillation. This methodology is essential for synthesizing complex fluorinated compounds, which are valuable in pharmaceutical and material sciences (Marull, Lefebvre, & Schlosser, 2004).

Hydroxylation and N-iodophenylation of N-arylamides

Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to the introduction of a hydroxy group or an N-iodophenyl group depending on the substituents on the anilide. This work highlights the versatility of anilides in organic synthesis, allowing for functional group transformations that are significant in the development of new chemical entities (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Perfluoro-tert-butyl Hydroxyproline in 19F NMR

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrating their application in 19F NMR for sensitive detection in peptides. The unique conformational preferences of these amino acids make them valuable tools in probing the structure of peptides and proteins, offering insights into their three-dimensional structure and interactions (Tressler & Zondlo, 2014).

Enantiomerically Pure Hydroxy-butanoic Acid Derivatives

Gautschi, Schweizer, and Seebach (1994) developed a method to prepare enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, showcasing the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and material science (Gautschi, Schweizer, & Seebach, 1994).

Supramolecular Hydrogels with Controlled Stability

Wu et al. (2007) discussed the formation of supramolecular hydrogels from simple building units, demonstrating the ability to control gel structure and stability through molecular assembly. This research is particularly relevant to the development of novel biomaterials for drug delivery and tissue engineering (Wu, Tang, Chen, Yan, Li, & Wang, 2007).

特性

IUPAC Name |

2-(hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3/c1-2-3-4-5-9-21-14(16(24)25)11-15(23)22-13-8-6-7-12(10-13)17(18,19)20/h6-8,10,14,21H,2-5,9,11H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDYCJCZJDCQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2770424.png)

![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)